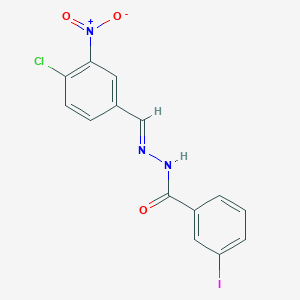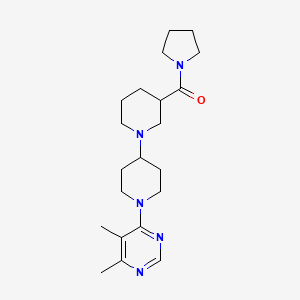![molecular formula C16H14N4OS B5367231 2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)
2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MPPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. MPPTA is a thiadiazole derivative that has shown promising results in various studies, particularly in the areas of neuropharmacology and cancer research. In
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied extensively for its potential applications in the field of pharmacology. Several studies have reported its neuroprotective effects, particularly in the treatment of Alzheimer's disease. This compound has also been found to exhibit anticancer activity, specifically against breast cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for epilepsy.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that it may exert its neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and reduce amyloid beta levels in the brain. It has also been found to inhibit the growth of breast cancer cells and reduce tumor size in mice. Additionally, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and how it can be optimized for therapeutic use. This compound may also have potential applications in other areas of pharmacology, such as anti-inflammatory and anticonvulsant therapy. Overall, this compound shows promise as a versatile compound with potential applications in multiple areas of pharmacology.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves the condensation of 2-methylphenylhydrazine with 4-pyridinecarboxaldehyde followed by cyclization with thiosemicarbazide. The resulting product is then acetylated with acetic anhydride to yield this compound. This synthesis method has been reported in several studies and has been found to be efficient and reliable.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-2-3-5-13(11)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCMJNHKVYWOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)